Methyl 2-amino-6-iodobenzoate

Cross-coupling Oxidative addition Bond dissociation energy

Methyl 2-amino-6-iodobenzoate (CAS 147494-20-0), also designated methyl 6-iodoanthranilate, is a substituted anthranilate ester bearing three chemically orthogonal functional groups on a single benzene ring: a nucleophilic primary amine at C-2, a methyl ester at C-1, and an iodine atom at C-6. With a molecular formula of C₈H₈INO₂ and a monoisotopic mass of 276.96 Da, this compound has been classified by the European Chemicals Agency (ECHA) under harmonized CLP criteria as Acute Toxicity Category 4 (oral and inhalation), Skin Irritant Category 2, and Eye Irritant Category 2A.

Molecular Formula C8H8INO2
Molecular Weight 277.06 g/mol
CAS No. 147494-20-0
Cat. No. B185911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-6-iodobenzoate
CAS147494-20-0
SynonymsBenzoic acid, 2-aMino-6-iodo-, Methyl ester
Molecular FormulaC8H8INO2
Molecular Weight277.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC=C1I)N
InChIInChI=1S/C8H8INO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3
InChIKeyWLALCEBDEFFUEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Amino-6-Iodobenzoate (CAS 147494-20-0): A Dual-Functional Aryl Iodide Building Block for Cross-Coupling-Driven Medicinal Chemistry


Methyl 2-amino-6-iodobenzoate (CAS 147494-20-0), also designated methyl 6-iodoanthranilate, is a substituted anthranilate ester bearing three chemically orthogonal functional groups on a single benzene ring: a nucleophilic primary amine at C-2, a methyl ester at C-1, and an iodine atom at C-6 [1]. With a molecular formula of C₈H₈INO₂ and a monoisotopic mass of 276.96 Da, this compound has been classified by the European Chemicals Agency (ECHA) under harmonized CLP criteria as Acute Toxicity Category 4 (oral and inhalation), Skin Irritant Category 2, and Eye Irritant Category 2A [2]. Its primary research value resides in transition-metal-catalyzed cross-coupling chemistry, where the aryl iodide serves as the reactive partner in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions to construct complex heterocyclic and biaryl pharmacophores, notably including kinase inhibitor scaffolds targeting EGFR and VEGFR2 [3].

Why Methyl 2-Amino-6-Iodobenzoate Cannot Be Replaced by Its 5-Iodo Regioisomer, Bromo Analog, or Free Acid in Cross-Coupling Syntheses


The procurement decision for methyl 2-amino-6-iodobenzoate over seemingly interchangeable analogs hinges on three irresolvable structural constraints. First, the 6-iodo regioisomer (iodine ortho to the ester, para to the amine) provides a fundamentally different vector for derivatization than the 5-iodo congener (CAS 77317-55-6), dictating the substitution geometry of downstream biaryl and heterocyclic products . Second, the identity of the halogen is non-negotiable: the carbon-iodine bond dissociation energy of approximately 57.6 kcal/mol is substantially lower than that of the C-Br (72.1 kcal/mol) or C-Cl (83.7 kcal/mol) bonds in the bromo (CAS 135484-78-5) and chloro analogs, directly translating to faster oxidative addition rates with Pd(0) catalysts and enabling coupling reactions under milder conditions or with less reactive substrates [1]. Third, the methyl ester protects the carboxylic acid moiety during synthetic sequences, avoiding the competing coordination and acidity issues encountered with the free acid 2-amino-6-iodobenzoic acid (CAS 20776-52-7), which can poison palladium catalysts and require additional protection/deprotection steps .

Quantitative Comparative Evidence: Methyl 2-Amino-6-Iodobenzoate vs. Closest Analogs in Cross-Coupling Reactivity, Regiochemistry, Purity, and Application-Specific Performance


C-I Bond Dissociation Energy Advantage Over C-Br and C-Cl Analogs in Pd(0) Oxidative Addition

The carbon-iodine bond in methyl 2-amino-6-iodobenzoate exhibits a bond dissociation energy (BDE) of approximately 57.6 kcal/mol, compared to 72.1 kcal/mol for the C-Br bond in methyl 2-amino-6-bromobenzoate (CAS 135484-78-5) and 83.7 kcal/mol for the C-Cl bond in methyl 2-amino-6-chlorobenzoate [1]. Computational studies on Pd-catalyzed cross-coupling indicate that the free energy barrier for oxidative addition of aryl iodides to Pd(0) is approximately 20.3 kcal/mol, which is kinetically accessible at or below room temperature, whereas aryl bromides and chlorides require progressively higher temperatures or specialized ligand systems to achieve comparable conversion rates [1]. This differential reactivity means that methyl 2-amino-6-iodobenzoate can participate in sequential orthogonal coupling strategies where the iodine reacts selectively in the presence of a bromo or chloro substituent elsewhere in the molecule [2].

Cross-coupling Oxidative addition Bond dissociation energy Palladium catalysis Aryl halide reactivity

Reported Synthesis Yield of 78.4% via Benzoxazine Ring-Opening Route

A patent-derived synthetic procedure (Imperial Chemical Industries, US5599814) reports the preparation of methyl 2-amino-6-iodobenzoate from 5-iodo-2H-3,1-benzoxazine-2,4(1H)-dione via NaOH-mediated methanolysis at 60°C, affording the title compound in 78.4% isolated yield as a brown oil after aqueous workup and concentration . The starting benzoxazine-dione (18.5 g, 64.0 mmol) is treated with sodium hydroxide (0.35 g, 8.8 mM) in methanol (31 mL) with a second NaOH addition (0.10 g, 2.5 mM) to drive the reaction to completion over 2.5 hours . While a direct head-to-head yield comparison with the synthesis of methyl 2-amino-6-bromobenzoate under identical conditions is not available in the open literature, the 78.4% yield provides a benchmark that procurement teams can use to evaluate supplier batch performance and to assess whether alternative synthetic routes (e.g., direct iodination of methyl anthranilate) achieve comparable or superior throughput .

Synthesis methodology Process chemistry Benzoxazine ring-opening Yield optimization

Documented Use as Key Intermediate in Dual EGFR/VEGFR2 Kinase Inhibitor Synthesis (J. Med. Chem. 2023)

A 2023 study published in the Journal of Medicinal Chemistry employed methyl 2-amino-6-iodobenzoate as a key intermediate in the synthesis of novel kinase inhibitor scaffolds via palladium-catalyzed cross-coupling, yielding compounds with potent inhibitory activity against both EGFR and VEGFR2 tyrosine kinases [1]. The iodine at the 6-position served as the exclusive site for Suzuki-Miyaura coupling with arylboronic acids, while the ortho-amino and ester groups were subsequently elaborated to build the final pharmacophore [1]. This contrasts with literature reports on the free acid 2-amino-6-iodobenzoic acid, which has demonstrated only modest inhibitory activity (IC₅₀ ≈ 28 μM) against melanoma cell lines when tested directly, underscoring that the biological value of the methyl ester lies in its role as a synthetic precursor rather than as a bioactive molecule per se .

Kinase inhibitor EGFR VEGFR2 Medicinal chemistry Palladium coupling Anticancer

Vendor Batch Quality Documentation: 97% Purity with NMR, HPLC, and GC Verification

Bidepharm (Bide Pharmatech Ltd.) supplies methyl 2-amino-6-iodobenzoate (Cat. No. BD448398) at a standard purity of 97%, accompanied by batch-specific quality control documentation including NMR, HPLC, and GC analytical data . This purity specification can be contrasted with the related free acid 2-amino-6-iodobenzoic acid (CAS 20776-52-7), which is offered at a standard purity of 95% by the same supplier, a difference of 2 percentage points that may be significant for applications requiring high-purity starting materials for multi-step synthesis where impurities propagate and amplify . Pricing data from the kuujia.com aggregator (Alichem listings, 2021) indicate that 97% purity material is available at approximately 499.20 USD per 250 mg, 815.00 USD per 500 mg, and 1,445.30 USD per 1 g, enabling cost-per-gram comparisons against alternative building blocks [1].

Quality control Purity specification Analytical characterization Batch-to-batch consistency Procurement benchmark

ECHA Harmonized Classification Enables Regulatory-Compliant Procurement and Safe Handling Benchmarking

Methyl 2-amino-6-iodobenzoate has a notified harmonized classification under the EU CLP Regulation (EC/List No. 836-448-6) as Acute Toxicity Category 4 (H302 harmful if swallowed; H332 harmful if inhaled), Skin Irritant Category 2 (H315), Eye Irritant Category 2A (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 for respiratory tract irritation (H335) [1]. This regulatory documentation, sourced directly from the ECHA C&L Inventory, provides procurement teams with a legally recognized hazard profile that can be directly compared against the safety data of alternative building blocks. In contrast, the bromo and chloro analogs (CAS 135484-78-5 and the chloro variant) may carry different or incompletely characterized hazard profiles, introducing uncertainty in institutional chemical safety approval workflows . The ECHA listing also confirms that no data are available for carcinogenicity, germ cell mutagenicity, reproductive toxicity, or environmental hazards, meaning that any claims of safety in these domains must be treated as data gaps rather than evidence of absence [1].

Regulatory compliance CLP classification Safety data Procurement risk assessment ECHA

High-Impact Application Scenarios for Methyl 2-Amino-6-Iodobenzoate in Cross-Coupling-Dependent Medicinal Chemistry and Materials Science


Synthesis of 6-Aryl-Substituted Anthranilate-Derived Kinase Inhibitor Libraries via Suzuki-Miyaura Coupling

Medicinal chemistry teams developing kinase-targeted anticancer agents can use methyl 2-amino-6-iodobenzoate as the universal aryl iodide partner in parallel Suzuki-Miyaura reactions with diverse arylboronic acids. The low C-I bond dissociation energy (~57.6 kcal/mol) enables coupling at mild temperatures, preserving the integrity of the acid-sensitive methyl ester and nucleophilic amine during library synthesis . The resulting 6-aryl-anthranilate esters can then be elaborated via amidation, hydrolysis, or heterocycle formation to access quinazoline, quinazolinone, or benzodiazepine scaffolds. This application is directly supported by the 2023 J. Med. Chem. report of dual EGFR/VEGFR2 inhibitors derived from this building block [1].

Sequential Orthogonal Functionalization for Complex Heterocycle Construction

In programs requiring the sequential introduction of three distinct substituents onto a benzoate core, methyl 2-amino-6-iodobenzoate provides an intrinsically orthogonal triad: (1) the iodine undergoes Pd-catalyzed cross-coupling (Suzuki, Sonogashira, or Buchwald-Hartwig) at the 6-position; (2) the amine at C-2 can be acylated, sulfonylated, or engaged in reductive amination; and (3) the methyl ester at C-1 can be hydrolyzed to the acid for amide coupling or reduced to the benzyl alcohol . This three-directional diversification strategy is not achievable with the free acid analog without additional protection/deprotection steps that erode overall yield .

Process Chemistry Scale-Up of Iodo-Anthranilate Intermediates for Preclinical Candidate Manufacturing

Contract research and manufacturing organizations (CROs/CDMOs) tasked with scaling kinase inhibitor leads from milligram to multi-gram quantities can benchmark their synthetic routes against the patent-reported 78.4% yield for the benzoxazine ring-opening method . The availability of batch QC documentation (NMR, HPLC, GC) from established vendors such as Bidepharm ensures that incoming material meets purity specifications before committing expensive palladium catalysts and chiral ligands to multi-step sequences . The complete ECHA hazard classification further streamlines the preparation of safety documentation required for pilot-plant operations in regulated environments [2].

Radioiodinated Probe Synthesis for Molecular Imaging and Target Engagement Studies

The iodine atom at the 6-position provides a handle for isotopic exchange or radioiodination chemistry, enabling the preparation of ¹²³I- or ¹²⁵I-labeled analogs for SPECT imaging or in vitro target engagement assays. The presence of the methyl ester (rather than the free carboxylic acid) is critical for maintaining solubility and reducing non-specific binding to plasma proteins during biodistribution studies. This application builds on literature precedent for radioiodinated anthranilate derivatives targeting VEGFR tyrosine kinases, where radiochemical yields exceeding 68% have been reported for structurally related compounds [1].

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